![molecular formula C8H15N3 B3087926 1-Pentyl-1H-pyrazol-3-amine CAS No. 1178433-11-8](/img/structure/B3087926.png)
1-Pentyl-1H-pyrazol-3-amine
Overview
Description
1-Pentyl-1H-pyrazol-3-amine is a chemical compound . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole-based compounds like 1-Pentyl-1H-pyrazol-3-amine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications
Organic Synthesis
“1-Pentyl-1H-pyrazol-3-amine” is an important raw material used in organic synthesis . It serves as a building block in the synthesis of various organic compounds.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It’s used in the synthesis of drugs and other therapeutic agents.
Agrochemicals
In the agrochemical industry, “1-Pentyl-1H-pyrazol-3-amine” is used as an intermediate in the production of various agrochemicals . These chemicals are used to protect crops from pests and diseases.
Dye Stuff
“1-Pentyl-1H-pyrazol-3-amine” is also used in the production of dyes . These dyes are used in various industries such as textiles, plastics, and printing.
Antileishmanial Activity
Research has shown that pyrazole-bearing compounds, including “1-Pentyl-1H-pyrazol-3-amine”, have potent antileishmanial activities . They have been found to be effective against Leishmania aethiopica, a parasite that causes leishmaniasis.
Antimalarial Activity
Pyrazole derivatives have been found to exhibit antimalarial activities . They have shown promising results against Plasmodium berghei, a parasite that causes malaria.
Mechanism of Action
Target of Action
1-Pentyl-1H-pyrazol-3-amine is a pyrazole-based compound . Pyrazole derivatives have been found to interact with various targets, including enzymes such as p38MAPK, and different kinases . .
Mode of Action
Similar pyrazole derivatives have been found to act as inhibitors of certain enzymes . For instance, some pyrazole derivatives act as reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase . They bind to the active site of the enzyme, preventing it from catalyzing its substrate.
Biochemical Pathways
Given that pyrazole derivatives can inhibit enzymes like btk , it’s plausible that they could affect pathways involving these enzymes. BTK, for example, plays a crucial role in B-cell receptor signaling pathway, which is essential for B-cell development and function .
Result of Action
Similar pyrazole derivatives have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-pentylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHEYBVBRRMRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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